molecular formula C11H14F2N2 B1435183 4,5-Difluoro-2-(piperidin-1-yl)aniline CAS No. 1803608-93-6

4,5-Difluoro-2-(piperidin-1-yl)aniline

Cat. No. B1435183
CAS RN: 1803608-93-6
M. Wt: 212.24 g/mol
InChI Key: HKXJPKIRVFZVLZ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(piperidin-1-yl)aniline is a chemical compound . Unfortunately, there is not much specific information available about this compound.


Molecular Structure Analysis

The molecular formula for this compound is C11H14F2N2 . More detailed structural analysis would require specific scientific techniques and data not available in the search results.


Chemical Reactions Analysis

Information on specific chemical reactions involving 4,5-Difluoro-2-(piperidin-1-yl)aniline is not available in the search results .


Physical And Chemical Properties Analysis

The molecular weight of 4,5-Difluoro-2-(piperidin-1-yl)aniline is 212.24 . Other specific physical and chemical properties are not available in the search results .

Scientific Research Applications

Pharmacological Research

4,5-Difluoro-2-(piperidin-1-yl)aniline: is a valuable compound in pharmacology due to its piperidine moiety, which is a common feature in many pharmaceuticals . It’s involved in the synthesis of various derivatives that show promise in treating conditions such as cancer, cardiovascular diseases, and more . Its role in drug design is pivotal, especially in the development of novel therapeutic agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It’s used to synthesize complex molecules through reactions like hydrogenation, cyclization, and amination . Its difluoro and aniline groups make it a reactive intermediate for creating more intricate organic structures.

Medicinal Chemistry

The compound’s structure is crucial in medicinal chemistry for the construction of drug molecules. It’s often used to create compounds with potential pharmacological activities, including antiviral, antimicrobial, and anti-inflammatory properties . Its derivatives are being explored for their therapeutic potential in various diseases.

Industrial Applications

4,5-Difluoro-2-(piperidin-1-yl)aniline: finds applications across different industries, including pharmaceuticals and electronics, due to its high performance and quality as an intermediate . It’s a sought-after product in the global market, contributing to the manufacture of diverse industrial products.

Analytical Methods

This compound is also significant in analytical chemistry, where it may be used as a standard or reference compound in various chromatographic and spectroscopic methods, such as HPLC and NMR . Its well-defined structure and properties allow for accurate analysis and identification in complex mixtures.

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 4,5-Difluoro-2-(piperidin-1-yl)aniline can be involved in research related to environmental pollutants. Their interactions and breakdown products can be studied to understand their impact on ecosystems and to develop remediation strategies .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 4,5-Difluoro-2-(piperidin-1-yl)aniline is not available, general safety practices for handling chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions of research and use for a specific chemical compound depend on many factors, including its properties, potential applications, and the current state of scientific knowledge. Unfortunately, specific future directions for 4,5-Difluoro-2-(piperidin-1-yl)aniline are not available in the search results .

properties

IUPAC Name

4,5-difluoro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJPKIRVFZVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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